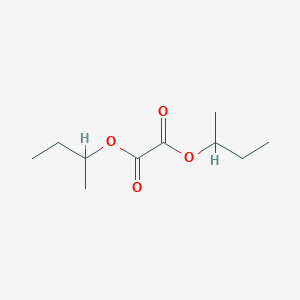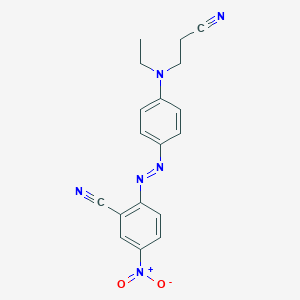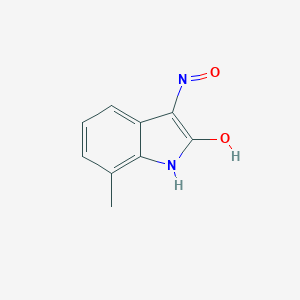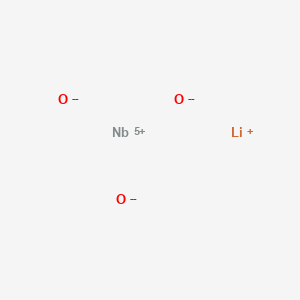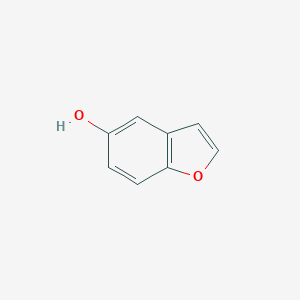![molecular formula C7H8O B079828 Benzyl alcohol,[7-14c] CAS No. 13057-53-9](/img/structure/B79828.png)
Benzyl alcohol,[7-14c]
Descripción general
Descripción
Benzyl alcohol,[7-14c] is a radiolabeled compound where the carbon-14 isotope is incorporated into the benzyl alcohol molecule. Benzyl alcohol itself is an aromatic alcohol with the chemical formula C₆H₅CH₂OH. It is a colorless liquid with a mild, pleasant aromatic odor. The radiolabeled version, Benzyl alcohol,[7-14c], is used in various scientific research applications due to its radioactive properties, which allow for tracing and studying metabolic pathways and chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: Benzyl chloride is hydrolyzed in the presence of water and a base, such as sodium hydroxide, to produce benzyl alcohol and sodium chloride. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCl} ]
Hydrogenation of Benzaldehyde: Benzaldehyde is hydrogenated in the presence of a catalyst, such as palladium on carbon, to produce benzyl alcohol. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrially, benzyl alcohol is often produced by the hydrolysis of benzyl chloride in an alkaline environment. This method is favored due to its high yield and relatively simple reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{COOH} ]
Esterification: Benzyl alcohol reacts with carboxylic acids to form esters in the presence of an acid catalyst. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC-R} + \text{H}_2\text{O} ]
Substitution: Benzyl alcohol can undergo substitution reactions to form benzyl halides when reacted with halogenating agents. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HX} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{X} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium on carbon for hydrogenation, sulfuric acid for esterification.
Halogenating Agents: Hydrochloric acid, hydrobromic acid.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl esters.
Substitution: Benzyl halides.
Aplicaciones Científicas De Investigación
Benzyl alcohol,[7-14c] is widely used in scientific research due to its radioactive carbon-14 isotope, which allows for tracing and studying various biochemical and chemical processes. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Chemical Reaction Mechanisms: Used to study the mechanisms of chemical reactions by tracking the movement of the carbon-14 isotope.
Environmental Studies: Helps in understanding the degradation and movement of organic compounds in the environment.
Mecanismo De Acción
The mechanism of action of benzyl alcohol, [7-14C] depends on its use. In metabolic studies, the carbon-14 isotope allows researchers to trace the compound through various biochemical pathways. For example, in pharmacokinetics, it helps in understanding how a drug is metabolized and excreted by tracking the radioactive label .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanol: Another name for benzyl alcohol.
α-Hydroxytoluene: Similar structure with a hydroxyl group attached to the benzyl ring.
Benzenemethanol: Another structural isomer with similar properties.
Uniqueness
Benzyl alcohol,[7-14c] is unique due to the incorporation of the carbon-14 isotope, which makes it a valuable tool for tracing and studying chemical and biochemical processes. This radiolabeled compound provides insights that non-labeled compounds cannot, making it indispensable in research applications.
Propiedades
IUPAC Name |
phenyl(114C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZQBYOMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[14CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


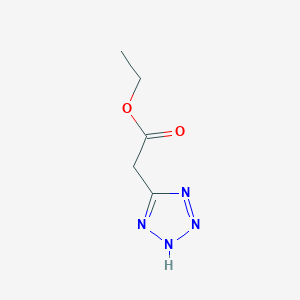
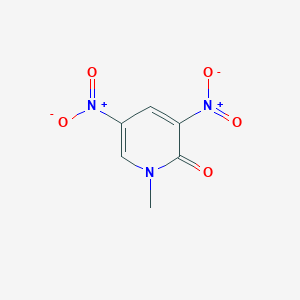
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

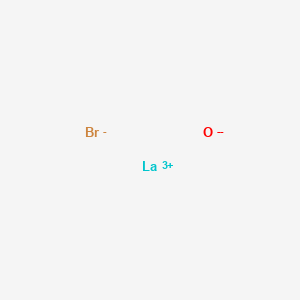
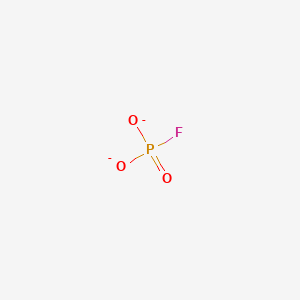
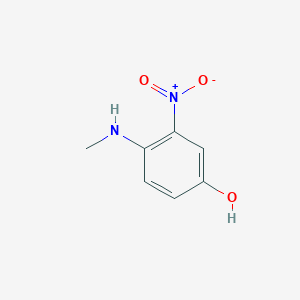
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
